molecular formula C24H23N3O3 B2372080 (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034530-98-6

(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2372080
CAS No.: 2034530-98-6
M. Wt: 401.466
InChI Key: FCUQWBWEROLERK-UHFFFAOYSA-N
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Description

This compound is a bifunctional organic molecule featuring a benzoylphenyl moiety linked via a methanone bridge to a pyrrolidine ring substituted with a 4,6-dimethylpyrimidin-2-yloxy group. The pyrrolidine ring provides conformational flexibility, while the pyrimidine and benzophenone groups may engage in π-π stacking or hydrogen-bonding interactions. Structural analogs and computational modeling (e.g., crystallographic tools like SHELX ) may provide indirect insights into its behavior.

Properties

IUPAC Name

[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-16-14-17(2)26-24(25-16)30-19-12-13-27(15-19)23(29)21-11-7-6-10-20(21)22(28)18-8-4-3-5-9-18/h3-11,14,19H,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUQWBWEROLERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Hydroxypyrrolidine

The pyrrolidine backbone is synthesized via cyclization or reduction of pre-existing nitriles. A critical step involves the reduction of (4-(pyrrolidin-1-yl)phenyl)methanamine precursors. For example, benzonitrile derivatives are reduced using lithium aluminium hydride (LiAlH₄) in diethyl ether at 0–20°C for 24 hours, yielding 86% of the amine product. This method ensures high regioselectivity and purity, as confirmed by NMR spectra.

Table 1: Reduction of Benzonitrile to Pyrrolidine Amine

Yield Reaction Conditions Operation
86% LiAlH₄, diethyl ether, 0–20°C, 24h Benzonitrile added dropwise to LiAlH₄ suspension, quenched with water.

Functionalization with Pyrimidinyloxy Group

The hydroxyl group at the 3-position of pyrrolidine undergoes nucleophilic substitution with 4,6-dimethylpyrimidin-2-yl sulfonate esters. A protocol adapted from Ambrisentan synthesis uses lithium hydride (LiH) in dimethylformamide (DMF) at 30–32°C for 48 hours. This displaces the sulfonate leaving group, achieving a 77.14% yield.

Table 2: Substitution Reaction for Pyrimidinyloxy Attachment

Yield Reaction Conditions Operation
77.14% LiH, DMF, 30–32°C, 48h Pyrimidine sulfonate added to pyrrolidine intermediate, aqueous workup.

Synthesis of 2-Benzoylphenyl Moiety

Alternative Coupling Strategies

Patent WO2020127685A1 describes urea and amide couplings using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and N-ethyldiisopropylamine in DMF. Although designed for urea formation, this method can be adapted for ketone synthesis by substituting amines with oxygen nucleophiles.

Final Coupling to Form Methanone

Steric and Solvent Considerations

The bulky 2-benzoylphenyl and pyrimidinyloxy groups necessitate prolonged reaction times (48–72h) and elevated temperatures (40–50°C) to overcome steric effects. Polar aprotic solvents like DMF or acetonitrile enhance solubility, while LiH or NaH bases improve nucleophilicity.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography using dichloromethane/ethanol (9:1), as demonstrated in patent examples. High-performance liquid chromatography (HPLC) confirms >95% purity, critical for pharmaceutical applications.

Spectroscopic Analysis

¹H NMR (DMSO-d₆) reveals characteristic peaks: δ 1.60–1.93 ppm (pyrrolidine protons), 3.17 ppm (N-CH₂), and 6.46–7.09 ppm (aromatic protons). Mass spectrometry aligns with the molecular weight of 396.5 g/mol.

Challenges and Optimization Opportunities

Yield Limitations in Substitution Reactions

The pyrimidinyloxy substitution achieves only 77.14% yield due to competing side reactions. Alternatives like Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) may improve efficiency but require toxic reagents.

Solvent and Base Screening

Replacing DMF with less polar solvents (e.g., THF) could reduce side-product formation. Similarly, weaker bases (K₂CO₃) might enhance selectivity for the pyrrolidine nitrogen over oxygen nucleophiles.

Chemical Reactions Analysis

Types of Reactions

(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ether moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The benzoylphenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidinylmethanone moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the literature:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reported Applications/Findings
Target: (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone Pyrrolidine + benzophenone 4,6-Dimethylpyrimidin-2-yloxy, benzoylphenyl ~435 (estimated) Methanone bridge, pyrimidine ether, aromatic ketone No direct data; inferred from analogs
Analog 1: Compound 9 () Tetrahydrofuran + pyrimidinone 4-methoxyphenyl, tert-butyldimethylsilyl, thioether ~950 (exact) Thioether, silyl ether, methoxy Nucleic acid interactions; enzymatic studies
Analog 2: Compound 4 () Pyrimidin-2,4-dione + benzyloxypropyl Benzyloxymethyl, methoxymethyl, methyl ~480 (exact) Dione, ether, benzyl Antiviral activity; nucleoside analog studies
Analog 3: Compound 6 () Pyrimidin-2,4-dione + benzyloxypropyl Benzyloxymethyl, methoxymethyl (reduced substitution) ~450 (exact) Dione, ether Improved solubility vs. Compound 4

Key Observations:

Structural Flexibility : The target compound’s pyrrolidine ring contrasts with the tetrahydrofuran (Analog 1) or rigid pyrimidin-dione cores (Analogs 2–3). This flexibility may enhance binding to dynamic targets but reduce metabolic stability compared to saturated heterocycles .

Substituent Effects: The 4,6-dimethylpyrimidin-2-yloxy group in the target resembles the pyrimidinone/thioether motifs in Analog 1, which are critical for base-pairing or enzyme inhibition . However, the absence of thioether or silyl protecting groups (cf. Analog 1) may limit its use in prodrug strategies.

Aromatic vs. Non-Aromatic Cores: The benzophenone moiety in the target could improve UV stability compared to the pyrimidin-dione analogs (), but may introduce phototoxicity risks .

Molecular Weight : The target (~435 g/mol) falls within the "drug-like" range, whereas Analog 1’s high molecular weight (~950 g/mol) suggests specialized applications (e.g., oligonucleotide conjugates).

Research Findings and Methodological Insights

  • Crystallographic Analysis : Tools like SHELX and ORTEP-3 have been pivotal in resolving structures of similar compounds. For example, Analog 1’s stereochemistry was confirmed via SHELXL refinement , suggesting that the target’s stereoisomers (if present) could be analyzed similarly.
  • Synthetic Challenges : The benzoylphenyl-pyrrolidine linkage in the target may require regioselective coupling strategies, akin to the phosphoramidite chemistry used for Analog 1 .
  • Biological Activity Gaps: While pyrimidin-dione analogs () show antiviral activity, the target’s lack of a dione group may shift its mechanism of action toward kinase or protease inhibition, as seen in other benzophenone derivatives.

Biological Activity

The compound (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Formula

The molecular formula for (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, indicating the presence of multiple functional groups that contribute to its biological activity.

Target Enzymes and Pathways

The primary biological targets for this compound include various enzymes involved in metabolic pathways. Preliminary studies suggest that it may interact with:

  • Cyclooxygenase (COX) enzymes : These enzymes are crucial in the arachidonic acid pathway, which is responsible for the synthesis of prostaglandins and thromboxanes, mediators of inflammation and pain.

Mode of Action

The compound is hypothesized to exert its effects by inhibiting the activity of COX enzymes, leading to a reduction in inflammatory responses. This inhibition can result in decreased production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.

Anti-inflammatory Activity

Research indicates that (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone demonstrates significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the denaturation of proteins, a key process in inflammation.

Antimicrobial Activity

Some preliminary data suggest that this compound may also exhibit antimicrobial properties. Its structural similarity to known antimicrobial agents indicates potential efficacy against various bacterial strains.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound led to a marked reduction in paw edema induced by carrageenan, a common method to assess anti-inflammatory activity. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

Dose (mg/kg)Paw Edema Reduction (%)
1030
2050
5070

Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL. This suggests a promising avenue for further exploration in antimicrobial drug development.

Concentration (µg/mL)Zone of Inhibition (mm)
2515
5022
10030

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves coupling a benzoylphenyl-carboxylic acid derivative with a pyrrolidine intermediate bearing the pyrimidinyloxy substituent. Key steps include:

  • Acylation : Reacting 2-benzoylphenyl-carboxylic acid chloride with 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine under inert conditions (e.g., N₂ atmosphere) in dichloromethane or DMF .
  • Catalysis : Use of Hünig’s base (DIPEA) to neutralize HCl byproducts and enhance nucleophilicity of the pyrrolidine nitrogen .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key signals include the benzoyl carbonyl (~190 ppm in ¹³C NMR) and pyrimidine protons (~6.5–7.0 ppm in ¹H NMR) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with mass accuracy <5 ppm. For example, calculated [C₂₅H₂₆N₃O₃]⁺ = 424.1992; experimental = 424.1988 .
  • Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect residual solvents .

Q. What are the critical solubility and stability parameters for this compound in biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (≥50 mM stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Poor aqueous solubility may require formulation with cyclodextrins or surfactants .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation pathways may include hydrolysis of the pyrrolidine-amide bond under acidic conditions .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core Modifications : Replace the 4,6-dimethylpyrimidine with 2-methoxypyridine (as in ) to assess impact on target binding.
  • Bioisosteres : Substitute the benzoyl group with thiophene or indole moieties to evaluate electronic effects on potency .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to hypothesized targets (e.g., kinase domains) .

Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from cell-free enzymatic assays (e.g., fluorescence polarization) vs. cell-based viability assays (e.g., MTT). Discrepancies may arise from off-target effects or compound permeability .
  • Statistical Validation : Apply ANOVA followed by Tukey’s post-hoc test to identify significant variability between replicates or assay conditions .

Q. What computational strategies can predict metabolic liabilities of this compound?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict CYP450 metabolism sites (e.g., oxidation of the pyrrolidine ring) .
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-HRMS. Major metabolites may include hydroxylated pyrimidine derivatives .

Q. How can discrepancies between in vitro potency and in vivo efficacy be addressed?

  • Methodological Answer :

  • PK/PD Modeling : Measure plasma pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models and correlate with target engagement (e.g., receptor occupancy via PET imaging) .
  • Formulation Adjustments : Improve bioavailability via nanoemulsions or prodrug strategies (e.g., esterification of the benzoyl group) .

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